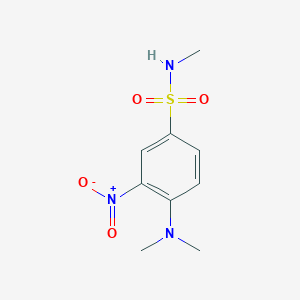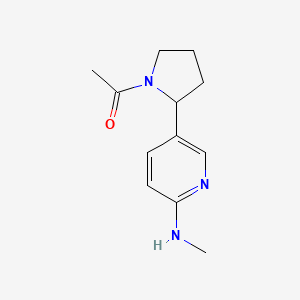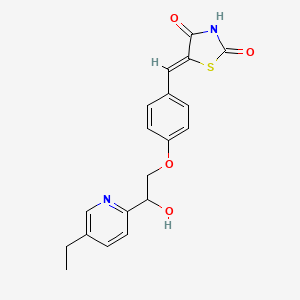
Methyl (S)-4-amino-5-(4-methylpiperazin-1-yl)-5-oxopentanoate dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (S)-4-amino-5-(4-methylpiperazin-1-yl)-5-oxopentanoate dihydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties. This compound is particularly notable for its applications in organic synthesis and pharmaceutical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (S)-4-amino-5-(4-methylpiperazin-1-yl)-5-oxopentanoate dihydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, and the ring opening of aziridines under the action of N-nucleophiles . These methods are chosen based on the desired yield, purity, and specific application of the compound.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of advanced techniques such as parallel solid-phase synthesis and photocatalytic synthesis . These methods allow for the efficient and scalable production of the compound, ensuring high purity and consistency.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl (S)-4-amino-5-(4-methylpiperazin-1-yl)-5-oxopentanoate dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines . The conditions for these reactions vary but often involve controlled temperatures and pH levels to ensure optimal yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols .
Wissenschaftliche Forschungsanwendungen
Methyl (S)-4-amino-5-(4-methylpiperazin-1-yl)-5-oxopentanoate dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is used in the study of enzyme interactions and protein folding.
Industry: The compound is used in the production of various chemical intermediates and specialty chemicals.
Wirkmechanismus
The mechanism of action of Methyl (S)-4-amino-5-(4-methylpiperazin-1-yl)-5-oxopentanoate dihydrochloride involves its interaction with specific molecular targets and pathways. The compound typically binds to enzymes or receptors, altering their activity and leading to various biochemical effects . The exact pathways involved depend on the specific application and target of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to Methyl (S)-4-amino-5-(4-methylpiperazin-1-yl)-5-oxopentanoate dihydrochloride include:
Imatinib: Known for its use in cancer treatment, particularly chronic myelogenous leukemia.
4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride: Used in organic synthesis and as an intermediate in the production of pharmaceuticals.
Uniqueness
What sets this compound apart from similar compounds is its specific structure, which allows for unique interactions with molecular targets. This makes it particularly valuable in the development of new drugs and in various research applications .
Eigenschaften
Molekularformel |
C11H23Cl2N3O3 |
|---|---|
Molekulargewicht |
316.22 g/mol |
IUPAC-Name |
methyl (4S)-4-amino-5-(4-methylpiperazin-1-yl)-5-oxopentanoate;dihydrochloride |
InChI |
InChI=1S/C11H21N3O3.2ClH/c1-13-5-7-14(8-6-13)11(16)9(12)3-4-10(15)17-2;;/h9H,3-8,12H2,1-2H3;2*1H/t9-;;/m0../s1 |
InChI-Schlüssel |
CNQCCGQCURJBIY-WWPIYYJJSA-N |
Isomerische SMILES |
CN1CCN(CC1)C(=O)[C@H](CCC(=O)OC)N.Cl.Cl |
Kanonische SMILES |
CN1CCN(CC1)C(=O)C(CCC(=O)OC)N.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 7-bromo-9H-pyrido[3,4-b]indole-1-carboxylate](/img/structure/B11826184.png)

![(1R,7R)-9-(4-methylphenyl)sulfonylspiro[3,9-diazatricyclo[5.3.0.01,3]dec-5-ene-4,1'-cyclohexane]](/img/structure/B11826191.png)
![(2R,3E)-4-[(1R,2R,6S)-1,3,3-Trimethyl-7-oxabicyclo[4.1.0]hept-2-yl]-3-buten-2-ol](/img/structure/B11826195.png)
![methyl (S)-3-amino-3-(benzo[d][1,3]dioxol-5-yl)propanoate](/img/structure/B11826210.png)


![(3aR,6R,8aS)-6-methyl-2,3,3a,6-tetrahydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridine](/img/structure/B11826223.png)






